

Tasurgratinib: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasurgratinib (formerly known as **E7090**), developed by Eisai Co., Ltd., is an orally active, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3][4] It represents a significant advancement in the targeted therapy of cancers harboring FGFR genetic alterations. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of tasurgratinib, with a focus on its mechanism of action, anti-tumor activity, and key experimental methodologies. Tasurgratinib recently received its first approval in Japan for the treatment of unresectable biliary tract cancer with FGFR2 gene fusion that has progressed after chemotherapy.[1][2][5]

Discovery and Mechanism of Action

Discovered at Eisai's Tsukuba Research Laboratories, tasurgratinib is a novel tyrosine kinase inhibitor.[3][6][7] A key distinguishing feature of tasurgratinib is its unique binding mode to the FGFR kinase domain. Co-crystal structure analysis with FGFR1 revealed that tasurgratinib binds to both the ATP-binding site and a neighboring allosteric region, adopting an Asp-Phe-Gly (DFG)-"in" conformation.[8][9][10] This "Type V" binding mode, characterized by rapid association and slow dissociation kinetics, is believed to contribute to its potent and selective inhibitory activity.[6]

Signaling Pathway

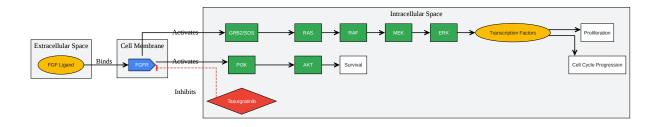


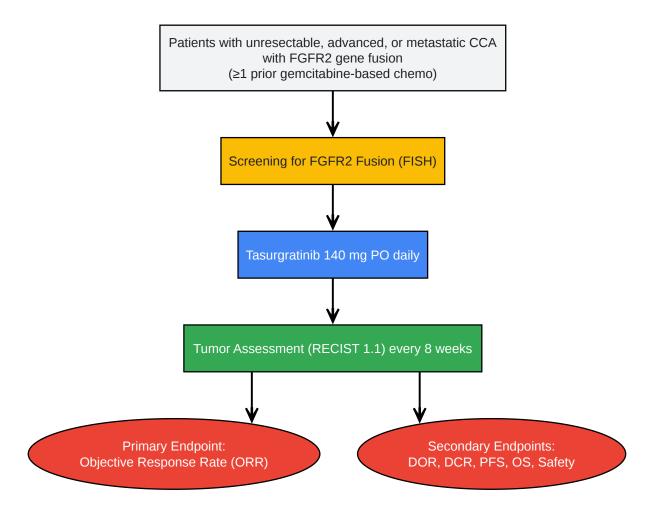




Tasurgratinib exerts its anti-tumor effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known driver of cell proliferation, survival, migration, and angiogenesis in various cancers.[3][6] By blocking the kinase activity of FGFR1, 2, and 3, tasurgratinib effectively downregulates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.







Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 3. Tasurgratinib (E7090) for cholangiocarcinoma with fibroblast growth factor receptor 2 fusions/rearrangements: a multicenter, open-label, Phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTICANCER AGENT â TASFYGO® TABLETS 35mgâ (TASURGRATINIB SUCCINATE) LAUNCHED IN JAPAN FOR BILIARY TRACT CANCER WITH FGFR2 GENE FUSION OR REARRANGEMENTS | News Release 14 sec 2024 | Eisai Co., Ltd. [eisai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Study to Evaluate the Pharmacokinetics (PK) of E7090 (Herein Referred to as Tasurgratinib) and Its Metabolite in Participants With Mild and Moderate Hepatic Impairment Compared to Healthy Participants | Clinical Research Trial Listing [centerwatch.com]
- 9. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tasurgratinib: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607249#tasurgratinib-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com